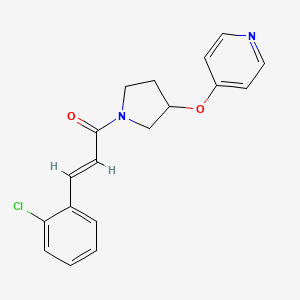

(E)-3-(2-chlorophenyl)-1-(3-(pyridin-4-yloxy)pyrrolidin-1-yl)prop-2-en-1-one

Description

Properties

IUPAC Name |

(E)-3-(2-chlorophenyl)-1-(3-pyridin-4-yloxypyrrolidin-1-yl)prop-2-en-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17ClN2O2/c19-17-4-2-1-3-14(17)5-6-18(22)21-12-9-16(13-21)23-15-7-10-20-11-8-15/h1-8,10-11,16H,9,12-13H2/b6-5+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CNZIJRRNDRGNQF-AATRIKPKSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1OC2=CC=NC=C2)C(=O)C=CC3=CC=CC=C3Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN(CC1OC2=CC=NC=C2)C(=O)/C=C/C3=CC=CC=C3Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-(2-chlorophenyl)-1-(3-(pyridin-4-yloxy)pyrrolidin-1-yl)prop-2-en-1-one typically involves the following steps:

Formation of the Pyrrolidine Ring: This can be achieved through the reaction of an appropriate amine with a suitable carbonyl compound.

Ether Formation: The pyridinyl ether moiety can be introduced via nucleophilic substitution reactions.

Aldol Condensation: The final step often involves an aldol condensation between the chlorophenyl group and the pyrrolidine derivative to form the enone structure.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the enone moiety.

Reduction: Reduction reactions can convert the enone to an alcohol.

Substitution: The chlorophenyl group can participate in various substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products

Oxidation: Products may include carboxylic acids or ketones.

Reduction: Alcohols are typically formed.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(E)-3-(2-chlorophenyl)-1-(3-(pyridin-4-yloxy)pyrrolidin-1-yl)prop-2-en-1-one may have applications in:

Chemistry: As a building block for more complex molecules.

Biology: Potential use in studying biological pathways and interactions.

Medicine: Possible therapeutic applications due to its structural features.

Industry: Use in the synthesis of materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action would depend on the specific biological target. Generally, compounds with similar structures may interact with enzymes or receptors, modulating their activity. The pyrrolidine ring and pyridinyl ether moiety could play roles in binding to specific molecular targets.

Comparison with Similar Compounds

Chalcones with Chlorophenyl Substituents

Chalcones bearing chlorophenyl groups are well-studied for their biological activities. Key analogs include:

Key Observations :

- Substituent Position : The position of the chlorine atom on the phenyl ring significantly impacts physical properties. For example, the 4-chloro derivative (mp 124°C) has a lower melting point than the 2-chloro analog (mp 192–194°C), likely due to reduced symmetry and weaker crystal packing .

- Pyridine vs. Pyrrolidine : Replacing the pyridin-2-yl group (in analogs) with a pyrrolidinyl ring containing a pyridin-4-yloxy substituent introduces conformational flexibility and additional hydrogen-bonding sites, which may enhance solubility or target binding .

Chalcones with Pyrrolidine/Piperazine Heterocycles

Nitrogen-containing heterocycles are common in bioactive chalcones:

Key Observations :

Chalcones with Pyrazole and Indole Moieties

Pyrazole and indole derivatives highlight structural diversity:

Key Observations :

- Pyrazole vs.

- Indole Derivatives: Indole-based chalcones (e.g., ) are prioritized in oncology due to their ability to intercalate DNA or inhibit kinases.

Hydrogen Bonding and Crystallographic Behavior

and emphasize the role of hydrogen bonding in molecular aggregation:

- Dihedral Angles : Chalcones with fluorophenyl groups exhibit dihedral angles between aromatic rings ranging from 7.14° to 56.26°, influencing crystallinity . The target compound’s pyridin-4-yloxy-pyrrolidine group may enforce specific torsional angles, affecting packing efficiency and solubility.

Biological Activity

(E)-3-(2-chlorophenyl)-1-(3-(pyridin-4-yloxy)pyrrolidin-1-yl)prop-2-en-1-one is a compound of interest due to its potential biological activities, particularly in the fields of oncology and pharmacology. This article provides a comprehensive overview of its biological activity, including mechanisms of action, synthesis, and relevant case studies.

Chemical Structure and Properties

The compound can be described by its IUPAC name and molecular structure, which features a conjugated system that may contribute to its biological properties. The presence of a pyrrolidine ring and a pyridine moiety suggests potential interactions with various biological targets.

Research indicates that compounds similar to this compound often exhibit their biological activity through several mechanisms:

- Inhibition of Enzymatic Activity : Many derivatives in this class have been shown to inhibit specific enzymes involved in cancer cell proliferation.

- Receptor Modulation : The compound may interact with various receptors, influencing signaling pathways related to cell survival and apoptosis.

Anticancer Properties

Several studies have highlighted the anticancer potential of compounds with similar structures. For instance:

- Cytotoxicity Assays : The compound was evaluated against various cancer cell lines, including MCF-7 (breast cancer) and HEPG2 (liver cancer). Results indicated significant cytotoxic effects, with IC50 values comparable to established chemotherapeutic agents.

Mechanistic Studies

Molecular docking studies have suggested that this compound binds effectively to target proteins involved in cancer signaling pathways. For example, it has shown promising binding affinities to EGFR and Src kinases, which are critical in tumor growth and metastasis.

Synthesis

The synthesis of this compound typically involves multiple steps, including:

- Formation of the Pyrrolidine Ring : Utilizing starting materials such as pyridine derivatives.

- Aldol Condensation : To form the conjugated enone structure.

- Purification : Through crystallization or chromatography techniques.

Study 1: Anticancer Activity

A recent study focused on the synthesis and evaluation of similar compounds demonstrated that modifications in the phenyl ring could enhance anticancer activity. The study reported that compounds with electron-withdrawing groups exhibited improved potency against MCF-7 cells compared to their electron-donating counterparts.

Study 2: In Vivo Efficacy

In vivo studies using animal models have indicated that administration of this compound resulted in reduced tumor size and improved survival rates compared to control groups treated with placebo.

Q & A

Q. What are the key synthetic pathways for synthesizing (E)-3-(2-chlorophenyl)-1-(3-(pyridin-4-yloxy)pyrrolidin-1-yl)prop-2-en-1-one?

Methodological Answer: The synthesis involves multi-step reactions, typically starting with the preparation of the pyrrolidine-piperidine core functionalized with pyridinyloxy groups. Key steps include:

- Core Formation : Coupling 3-(pyridin-4-yloxy)pyrrolidine with a chlorophenylpropenone derivative via nucleophilic substitution or Mitsunobu reactions .

- Enone Introduction : Use of Claisen-Schmidt condensation under basic conditions (e.g., NaOH/EtOH) to form the α,β-unsaturated ketone backbone .

- Optimization : Microwave-assisted synthesis or solvent-free conditions may reduce reaction times (e.g., 2–4 hours at 80°C) .

Critical Note : Purification via column chromatography (silica gel, ethyl acetate/hexane) is essential to isolate the E-isomer selectively .

Q. Which spectroscopic and crystallographic methods confirm the compound’s structure?

Methodological Answer:

- Spectroscopy :

- 1H/13C NMR : Confirm regiochemistry of the pyrrolidine ring and E-geometry of the enone (typical coupling constants J = 15–16 Hz for trans-vinylic protons) .

- IR : Detect carbonyl stretching (~1680 cm⁻¹) and C–O–C ether linkages (~1240 cm⁻¹) .

- Crystallography : Single-crystal XRD resolves spatial arrangement (e.g., dihedral angles between chlorophenyl and pyridinyloxy groups) and validates E-configuration .

Q. What initial biological screening approaches are used for this compound?

Methodological Answer:

- In Vitro Assays :

- Enzyme Inhibition : Test against kinases (e.g., EGFR) using fluorescence-based assays (IC50 determination) .

- Antimicrobial Activity : Disk diffusion or microdilution methods (MIC values) against Gram-positive/negative strains, referencing protocols from structurally similar enones .

- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with dose-response curves .

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance enantiomeric purity?

Methodological Answer:

- Chiral Catalysts : Employ asymmetric catalysis (e.g., BINOL-derived phosphoric acids) during enone formation to control stereochemistry .

- Dynamic Resolution : Use chiral auxiliaries (e.g., Evans oxazolidinones) in intermediates to bias E-isomer formation .

- Analytical Validation : Monitor enantiomeric excess (ee) via chiral HPLC (e.g., Chiralpak AD-H column) .

Q. How do computational methods predict synthetic pathways and bioactivity?

Methodological Answer:

- Retrosynthesis Tools : Tools like Synthia™ or ASKCOS prioritize routes based on atom economy and step efficiency .

- DFT Calculations : Model transition states (e.g., enolization in Claisen-Schmidt condensation) to predict regioselectivity .

- QSAR Modeling : Correlate substituent effects (e.g., pyridinyloxy vs. thiophene) with biological activity using machine learning .

Q. How to resolve contradictions in reported biological activity data?

Methodological Answer:

- Standardized Protocols : Adopt CLSI guidelines for antimicrobial assays to minimize variability in MIC values .

- Metabolite Profiling : Use LC-MS to identify degradation products (e.g., hydrolyzed enones) that may skew activity .

- Target Validation : CRISPR-Cas9 knockout of putative targets (e.g., kinases) to confirm mechanism-of-action specificity .

Q. What strategies improve solubility and bioavailability for in vivo studies?

Methodological Answer:

- Prodrug Design : Introduce phosphate esters at the enone carbonyl to enhance aqueous solubility .

- Nanocarriers : Encapsulate in PLGA nanoparticles (100–200 nm size) for sustained release, validated by dynamic light scattering (DLS) .

- LogP Optimization : Modify pyridinyloxy groups with polar substituents (e.g., –OH, –NH2) to reduce LogP (target <3) .

Key Challenges & Future Directions

- Stereochemical Stability : Investigate E→Z isomerization under physiological conditions using UV-Vis kinetics .

- Polypharmacology : Profile off-target effects via kinome-wide screening (e.g., Eurofins KinaseProfiler™) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.